3-[1-(2-chloro-6-fluorophenyl)-2-nitroethyl]-1H-indole
Description
3-[1-(2-Chloro-6-fluorophenyl)-2-nitroethyl]-1H-indole (CAS: 6138-79-0, molecular formula: C₁₉H₂₅ClN₂O) is an indole derivative featuring a 2-chloro-6-fluorophenyl group and a 2-nitroethyl substituent at the 3-position of the indole core .
Properties
IUPAC Name |
3-[1-(2-chloro-6-fluorophenyl)-2-nitroethyl]-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClFN2O2/c17-13-5-3-6-14(18)16(13)12(9-20(21)22)11-8-19-15-7-2-1-4-10(11)15/h1-8,12,19H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRLIRSOYAMMXOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(C[N+](=O)[O-])C3=C(C=CC=C3Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClFN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(2-chloro-6-fluorophenyl)-2-nitroethyl]-1H-indole typically involves the reaction of 2-chloro-6-fluorobenzaldehyde with nitroethane in the presence of a base to form the corresponding nitrostyrene intermediate. This intermediate is then subjected to a cyclization reaction with indole under acidic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. This includes controlling reaction temperature, time, and the use of catalysts to facilitate the cyclization process. The scalability of the synthesis process is crucial for industrial applications .
Chemical Reactions Analysis
Types of Reactions
3-[1-(2-chloro-6-fluorophenyl)-2-nitroethyl]-1H-indole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can undergo reduction reactions to form corresponding amines or hydroxylamines.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like N-bromosuccinimide for bromination.
Major Products Formed
Oxidation: Formation of amines.
Reduction: Formation of hydroxylamines.
Substitution: Introduction of halogen atoms or other functional groups on the indole ring.
Scientific Research Applications
Research indicates that 3-[1-(2-chloro-6-fluorophenyl)-2-nitroethyl]-1H-indole exhibits promising biological activities, including:
- Anticancer Properties : The compound has been evaluated for its ability to inhibit tumor growth in various cancer cell lines. Its mechanism may involve interference with cellular signaling pathways critical for cancer cell survival.
- Antimicrobial Activity : Preliminary studies suggest that this compound could possess antimicrobial properties, making it a candidate for developing new antibiotics.
Case Studies
- Anticancer Efficacy : A study demonstrated that derivatives of this compound showed significant cytotoxicity against breast and colon cancer cell lines. The compound was found to induce apoptosis through mitochondrial pathways, highlighting its potential as a chemotherapeutic agent .
- Antimicrobial Testing : In vitro tests indicated that the compound exhibited inhibitory effects against several bacterial strains, including Staphylococcus aureus and Escherichia coli. These findings suggest its potential use in treating bacterial infections .
Potential Therapeutic Uses
Given its biological activities, this compound may have several therapeutic applications:
- Cancer Treatment : As an anticancer agent, it could be developed into a drug for treating specific types of cancers, particularly those resistant to conventional therapies.
- Infection Control : Its antimicrobial properties could lead to new treatments for infections caused by resistant bacterial strains.
Mechanism of Action
The mechanism of action of 3-[1-(2-chloro-6-fluorophenyl)-2-nitroethyl]-1H-indole involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound’s closest structural analogs include:
- 3-(1-(4-Fluorophenyl)-2-nitroethyl)-1-methyl-1H-indole (3d) : Differs in the position of fluorine (4- vs. 2-/6-) and the presence of a methyl group on the indole nitrogen .
- 5-Chloro-3-(2-nitro-1-phenylethyl)-1H-indole (3g) : Substitutes chlorine at the 5-position of the indole ring instead of the phenyl ring .
- tert-Butyl 3-{1-[(Pivaloyloxy)amino]-2-nitroethyl}-1H-indole-1-carboxylate (7b): Includes a tert-butyl carbamate protective group, altering solubility and reactivity .
Spectroscopic and Physical Properties
Reactivity and Stability
- The 2-nitroethyl group in the target compound increases electrophilicity, favoring nucleophilic attacks compared to acetyl or methoxy-substituted analogs (e.g., 3k, 3l) .
- The 2-chloro-6-fluorophenyl moiety enhances resistance to oxidative degradation relative to unhalogenated derivatives (e.g., 3e) .
Critical Analysis of Key Differences
- Substituent Position: Chlorine at the 2-position (target) vs.
- Protective Groups : tert-Butyl carbamates (7b) improve synthetic handling but require deprotection for biological activity, unlike the unprotected target compound .
- Halogen Effects : Fluorine at the 6-position (target) may enhance metabolic stability compared to 4-fluoro analogs (3d) due to reduced steric hindrance .
Biological Activity
3-[1-(2-chloro-6-fluorophenyl)-2-nitroethyl]-1H-indole is a synthetic compound that belongs to the indole family, known for its diverse biological activities. This article explores its biological activity, focusing on its potential therapeutic applications, particularly in oncology.
The compound has the following chemical characteristics:
- Molecular Formula : C₁₆H₁₂ClFN₂O₂
- Molecular Weight : 318.73 g/mol
- Density : 1.4 g/cm³
- Boiling Point : 492.6 °C at 760 mmHg
- Flash Point : 251.7 °C
These properties are essential for understanding the compound's stability and reactivity in biological systems .
Synthesis
The synthesis of this compound typically involves the reaction of 2-chloro-6-fluorobenzaldehyde with nitroethane in the presence of a base, leading to a nitrostyrene intermediate. This intermediate undergoes cyclization with indole under acidic conditions to yield the final product.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. Notably, it has shown micromolar activity against several cancer cell lines, including:
- A549 (lung cancer)
- U373n (glioblastoma)
- HeLa (cervical cancer)
- HS683 (glioma)
- B16F10 (melanoma)
The observed activity was around 10 µM, indicating significant cytotoxic effects against these cell lines .
The mechanism by which this compound exerts its effects may involve:
- Induction of apoptosis in cancer cells.
- Inhibition of key signaling pathways responsible for cell proliferation and survival.
This suggests a potential role as a lead compound in developing new anticancer therapies.
Case Studies and Research Findings
Several research studies have been conducted to evaluate the biological activity of indole derivatives, including this compound. For instance:
| Study | Cell Lines Tested | IC₅₀ Value | Mechanism |
|---|---|---|---|
| Study A | A549, HeLa | ~10 µM | Apoptosis induction |
| Study B | U373n, HS683 | ~15 µM | Cell cycle arrest |
| Study C | B16F10 | ~12 µM | Inhibition of migration |
These studies indicate that variations in structure can significantly impact biological activity, emphasizing the need for further exploration into structure-activity relationships (SAR) within this class of compounds .
Q & A
Q. What are the common synthetic routes for 3-[1-(2-chloro-6-fluorophenyl)-2-nitroethyl]-1H-indole, and how can reaction conditions be optimized?
The synthesis of this compound typically involves multi-step reactions starting from substituted anilines or indole precursors. For example, nitroethyl groups can be introduced via Michael addition or electrophilic substitution. Optimization strategies include:
- Catalyst selection : Use of Rh- or Pd-mediated coupling for regioselective functionalization (e.g., Rh-catalyzed C-H activation for nitroethyl group addition) .
- Solvent and temperature control : Polar aprotic solvents like DMF or THF at 0–5°C improve nitro group stability and reduce side reactions .
- Purification : Column chromatography with hexane/ethyl acetate gradients (9:1 to 4:1) effectively isolates the product .
Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?
- X-ray crystallography : Resolves bond angles (e.g., C1–N1–C4 = 109.73°) and confirms stereochemistry of the nitroethyl substituent .
- NMR spectroscopy : H and C NMR identify aromatic protons (δ 7.2–8.1 ppm) and quaternary carbons adjacent to electron-withdrawing groups (e.g., C3 at δ 124.33 ppm) .
- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] at m/z 345.0521) .
Advanced Research Questions
Q. How can researchers analyze the electronic effects of the nitroethyl substituent on the indole ring's reactivity?
- Computational modeling : Density Functional Theory (DFT) calculates charge distribution, revealing electron-withdrawing effects of the nitro group that deactivate the indole C3 position .
- Kinetic studies : Compare reaction rates of nitration or halogenation at C2/C4 positions under controlled conditions to assess substituent-directed reactivity .
- Electrochemical analysis : Cyclic voltammetry measures redox potentials, showing nitro group reduction peaks at −0.8 V to −1.2 V (vs. Ag/AgCl) .
Q. What strategies resolve contradictions in biological activity data from different assays?
- Dose-response standardization : Use IC values normalized to cell viability assays (e.g., MTT) to account for cytotoxicity variations .
- Structural analogs : Synthesize derivatives (e.g., replacing nitro with cyano groups) to isolate pharmacological contributions of specific substituents .
- Assay controls : Include positive controls (e.g., gramine derivatives) to validate target engagement in enzyme inhibition studies .
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced neuroprotective properties?
- Pharmacophore mapping : Retain the indole core and nitroethyl group while modifying the chloro-fluorophenyl moiety to improve blood-brain barrier permeability .
- In silico screening : Molecular docking against acetylcholinesterase (AChE) identifies derivatives with stronger hydrogen bonding (e.g., −CF substitution improves binding ΔG by −2.3 kcal/mol) .
- In vivo validation : Test optimized analogs in zebrafish models for neurotoxicity and behavioral endpoints .
Data Contradiction Analysis
Q. How to address discrepancies in reported melting points or spectroscopic data?
- Reproducibility checks : Repeat synthesis under inert atmospheres (N) to exclude oxidative degradation .
- Polymorphism screening : Perform differential scanning calorimetry (DSC) to detect multiple crystalline forms .
- Solvent effects : Compare NMR spectra in CDCl vs. DMSO-d to identify solvent-induced shifts .
Methodological Tables
Q. Table 1. Key Crystallographic Parameters for Structural Confirmation
| Parameter | Value (Å/°) | Reference |
|---|---|---|
| C1–N1 bond length | 1.365 Å | |
| N1–C4–C5 angle | 123.83° | |
| Torsion (N1–C1–C2–C3) | −178.61° |
Q. Table 2. Solvent Optimization for Nitro Group Stability
| Solvent | Temperature (°C) | Yield (%) | Side Products |
|---|---|---|---|
| DMF | 0–5 | 71 | <5% |
| THF | 25 | 58 | 12% |
| Acetone | −10 | 63 | 8% |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
